![molecular formula C28H29NO5 B2438978 (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide CAS No. 900160-98-7](/img/structure/B2438978.png)

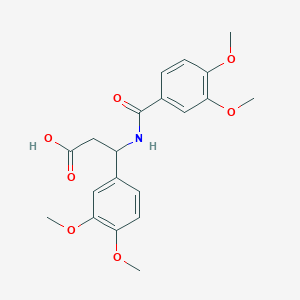

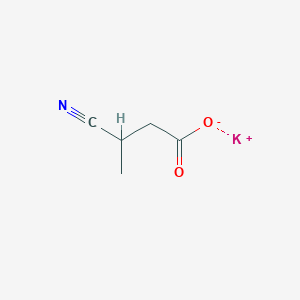

(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a molecular system or compound containing two rings of atoms that share one atom in common, forming a sort of “ladder” structure. The presence of the dioxolane and naphthofuran rings suggests that this compound might have interesting chemical properties .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic system, a dioxolane ring, a naphthofuran ring, and a carboxamide group .Aplicaciones Científicas De Investigación

a. Ring-Opening of Epoxides with Ketones: Researchers have developed a sonochemical method for synthesizing 1,3-dioxolane derivatives using graphene oxide (GO) as a catalyst. In the first method, epoxides undergo ring-opening reactions in the presence of ketones under ultrasonic irradiation, leading to the formation of 1,3-dioxolanes. The mild reaction conditions, high yields, short reaction times, reusability of the catalyst, and easy product isolation make this method valuable for organic synthesis .

b. Reaction of 1,2-Diols with Ketones: In the second sonochemical procedure, 1,3-dioxolane derivatives are obtained by reacting 1,2-diols with ketones using the same GO catalyst. This approach provides an alternative route to access these valuable compounds. The versatility of GO as a catalyst allows for efficient and sustainable synthesis .

Electrolyte Applications

1,3-Dioxolanes also find applications in electrolytes for energy storage devices:

a. Poly(1,3-Dioxolane) Electrolytes: Researchers have explored the use of rare-earth triflate catalysts, such as Sc(OTf)3, for the ring-opening polymerization of 1,3-dioxolane. This process leads to the in situ production of quasi-solid-state poly(1,3-dioxolane) electrolytes. These electrolytes exhibit superior ionic conductivity (1.07 mS cm−1 at room temperature) and are dendrite-free, making them promising for advanced energy storage systems .

b. Co-Solvents in Li-Ion Battery Electrolytes: Dimethoxyethane (DME) and 1,3-dioxolane (DOL) have been studied as co-solvents in advanced electrolytes for fast-charging Li-ion batteries. When combined with lithium bis(fluorosulfonyl)imide (LiFSI) as a salt and fluorinated ethylene carbonate (FEC) as an additive, DME and DOL enhance battery performance and safety .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1'R,3'aR,8'aS,9'S,9'aS)-1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16,18,22-25H,12-15,17H2,1H3/t18-,22-,23-,24-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWPSXSTDLJEP-BQJLFWIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C=C3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C=C3CC4(CC[C@H]3[C@@H]2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2438913.png)